molecular formula C9H8OS B105380 Thiochroman-3-one CAS No. 16895-58-2

Thiochroman-3-one

Cat. No. B105380
CAS RN: 16895-58-2
M. Wt: 164.23 g/mol
InChI Key: KLYMTKVJYHTFIA-UHFFFAOYSA-N
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Description

Thiochroman-3-one is a heterocyclic compound . It is a sulfur analog of chromone, where the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

Thiochroman-4-one has been used as a starting reactant for the synthesis of a series of pyrazoles and isoxazoles . Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has also been reported .


Molecular Structure Analysis

The molecular formula of Thiochroman-3-one is C9H8OS . The structure of Thiochroman-3-one and its 3-substituted derivatives have been investigated using B3LYP/6-31G** . The delocalization pattern was characterized by the delocalization of the electron lone pair from N1 atom toward the antibonding orbital of the C14 atom, resulting in a slight increase in the N1–C14 bond order .


Chemical Reactions Analysis

The reactivity of Thiochroman-3-one increases substantially with the introduction of an electron-withdrawing substituent at position 3 . Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has been covered in a review .

Scientific Research Applications

Synthesis of Sulfur-Containing Heterocycles

Thiochroman-3-one serves as a key intermediate in the synthesis of various sulfur-containing heterocycles . These compounds are of interest due to their potential biological activities and applications in pharmaceuticals. The ability to introduce functional groups onto thiochromanones through reactions like the Cu-catalyzed 1,4-conjugate addition allows chemists to create a diverse array of these heterocycles, which can be further explored for their medicinal properties.

Anticancer Research

Derivatives of Thiochroman-3-one have been synthesized and evaluated for their anticancer activities . Some analogs, particularly those substituted at the C-8 position, have shown higher cytotoxicity against various cancer cell lines. This suggests that Thiochroman-3-one derivatives could be a promising avenue for developing new anticancer drugs with the potential for high efficacy and low side effects.

Antileishmanial Agents

Thiochroman-3-one derivatives have also been investigated for their potential as antileishmanial agents . Leishmaniasis is a disease caused by parasites, and current treatments are limited. The structural relationship of Thiochroman-3-one with chromones, which are known scaffolds in medicinal chemistry, makes it a candidate for the development of new treatments for this disease.

Organocopper Reagents in Synthesis

The compound plays a significant role in the field of synthetic chemistry as a substrate for organocopper reagents . These reagents are utilized in carbon–carbon bond formation, a fundamental transformation in the synthesis of complex molecules from simple starting materials. Thiochroman-3-one’s reactivity with organocopper reagents demonstrates its utility in constructing carbon frameworks for various synthetic applications.

Material Science Applications

Recent advancements have shown that Thiochroman-3-one can be functionalized to introduce alkyne groups, opening new opportunities in materials science . The introduction of such functional groups can lead to the development of novel materials with unique properties, potentially useful in various technological applications.

Biological Activity Studies

The structural features of Thiochroman-3-one make it an interesting scaffold for studying biological activities . Its sulfur-containing heterocyclic structure is less studied compared to oxygen-containing heterocycles, but it has garnered attention for its rich biological activities, which are valuable in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

Safety data sheets suggest that Thiochroman-3-one should be stored in a refrigerator . In case of inhalation or skin contact, it is advised to move to fresh air and wash off with soap and plenty of water, respectively .

Future Directions

Sulfur-containing heterocyclic compounds like Thiochroman-3-one have gained attention due to their rich biological activities and applications in pharmaceuticals, agrochemicals, and material science . Future research directions could include further exploration of the synthesis methods, investigation of biological activities, and development of applications for Thiochroman-3-one.

Mechanism of Action

Target of Action

Thiochroman-3-one primarily targets N-Myristoyltransferase (NMT) . NMT is a cytosolic monomeric enzyme that catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a number of eukaryotic cellular and viral proteins . It has been validated pre-clinically as a target for the treatment of fungal infections .

Mode of Action

It is known that the introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity . This suggests that Thiochroman-3-one may interact with its targets in a way that leads to changes in their function.

Pharmacokinetics

It is known that thiochroman-3-one, with its high-fat solubility, can easily cross cellular membranes and exert bioactivity . This suggests that Thiochroman-3-one may have good bioavailability.

Result of Action

It is known that various substituted thiochroman-3-one derivatives have been synthesized and evaluated for their in vitro antifungal activity against several strains . A series of compounds exhibited significant activity, suggesting that Thiochroman-3-one and its derivatives may have potent antifungal effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. While specific studies on Thiochroman-3-one are lacking, it is known that environmental exposure to endocrine-disrupting chemicals can alter thyroid function in many ways . As Thiochroman-3-one is a synthetic compound, its action could potentially be influenced by various environmental factors and contaminants.

properties

IUPAC Name

4H-thiochromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYMTKVJYHTFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440283
Record name Thiochroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiochroman-3-one

CAS RN

16895-58-2
Record name Thiochroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of Thiochroman-3-one?

A1: Thiochroman-3-one acts as a crucial precursor for synthesizing various heterocyclic compounds. For example, it can be used to synthesize:

  • 5-Thiorotenoids: Base-induced cyclization of diketones derived from Thiochroman-3-one yields 6H,12H-[1]benzothiopyrano[3,4-b][1]benzopyran-12-ones. Subsequent reduction produces a mixture of cis- and trans-5-Thiorotenoids. []
  • Thiochromeno[4,3-c]- and [3,4-c]-pyrazoles: Reacting 3-hydroxymethylene- and 3-cyanomethylene-Thiochroman-4-ones, derived from Thiochroman-3-one, with hydrazine derivatives yields these specific pyrazole derivatives. []
  • Thiopyrano[2,3-c][1]benzothiopyrans and [3,2-b] isomers: Treating Thiochroman-3-ones with N,N-dimethylformamide dimethyl acetal yields oxo enamino ketones. These intermediates undergo a thionation–[4 + 2]-cycloaddition sequence, resulting in the formation of the aforementioned thiopyran derivatives. []

Q2: How is Thiochroman-3-one typically synthesized?

A: A common synthetic route to Thiochroman-3-one utilizes 2,3-dihydrobenzo[b]thiophene-2,3-dione as a starting material. This compound acts as a source of 2-mercaptophenylacetic acid, which can be converted to 2-carboxymethylthiophenylacetic acid or its derivatives. A Dieckmann cyclization of these intermediates leads to the formation of 3-acetoxybenzothiopyrans, which upon hydrolysis yield Thiochroman-3-ones. []

Q3: Are there any interesting rearrangement reactions associated with Thiochroman-3-one derivatives?

A: Yes, research has shown that 1-methyl and 1,3-dimethylisothiochroman-4-ones, intermediates in the synthesis of some Thiochroman-3-one derivatives, are light-sensitive. Upon irradiation, they undergo a rearrangement to form Thiochroman-3-ones. [] Additionally, during the formation of 6-chloro-3-hydroxymethyleneThiochroman-4-one, a Thiochroman-3-yl(oxothiochromen-3-yl)methane derivative is also produced via a rearrangement-carbocation interception sequence. []

Q4: Can enantiomerically enriched Thiochroman-3-ones be synthesized?

A: Yes, asymmetric synthesis of Thiochroman-3-ones has been achieved. For instance, free-radical cyclization of enantiomerically enriched 2-p-tolylthio derivatives of 2-allylcyclohexanones, mediated by Mn(III), leads to the formation of chiral Thiochroman-3-ones. []

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